N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide

Description

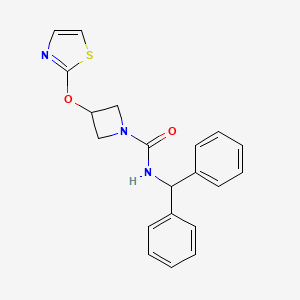

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a thiazol-2-yloxy group at the 3-position and a benzhydryl (diphenylmethyl) carboxamide group at the 1-position. The azetidine scaffold is notable for its conformational rigidity, which often enhances binding affinity and metabolic stability in bioactive molecules . The thiazole moiety contributes to electron-rich aromatic interactions, while the benzhydryl group may influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-benzhydryl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-19(23-13-17(14-23)25-20-21-11-12-26-20)22-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-12,17-18H,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKUOJKSNPZYFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide typically involves the reaction of benzhydryl chloride with 3-(thiazol-2-yloxy)azetidine-1-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as using water as a reaction medium and microwave-assisted synthesis, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the azetidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base or a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiazole or azetidine rings .

Scientific Research Applications

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Core Structural Features

The azetidine carboxamide core is shared among several analogs, but substituent variations lead to distinct physicochemical and biological properties. Key comparisons include:

Physicochemical and Spectral Properties

- NMR Profiles : highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (positions 29–36) are critical for structural differentiation. For example, the thiazol-2-yloxy group in the target compound would likely perturb shifts in these regions compared to triazole or oxazepine analogs .

Biological Activity

N-benzhydryl-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a complex organic compound notable for its unique structural features, including a benzhydryl group, a thiazole moiety, and an azetidine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections provide a detailed examination of its biological activity, synthesis, mechanism of action, and relevant research findings.

Antimicrobial Properties

This compound has demonstrated significant efficacy against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. Preliminary investigations suggest that it may effectively inhibit fungal growth, although specific mechanisms and target fungi require further exploration.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. It is believed to exert its effects by modulating specific cellular pathways involved in cancer cell proliferation. The compound's ability to inhibit certain enzymes related to cell growth positions it as a potential therapeutic agent in oncology.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of various bacterial strains | |

| Antifungal | Inhibition of fungal growth | |

| Anticancer | Modulation of cell proliferation pathways |

The mechanism of action for this compound involves its interaction with various molecular targets. It is hypothesized that the compound binds to specific enzymes or receptors, thereby modulating their activity. For instance, it may inhibit enzymes involved in cell cycle regulation, contributing to its anticancer effects .

Interaction Studies

Ongoing research focuses on understanding how this compound interacts with biological targets at the molecular level. These studies aim to elucidate the specific pathways affected by the compound and how these interactions can be leveraged for therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to construct its complex structure. The presence of the benzhydryl group is particularly significant as it contributes to the compound's lipophilicity and potential bioactivity.

Synthetic Pathway Overview

- Formation of Thiazole Moiety : Initial reactions involve creating the thiazole ring through cyclization processes.

- Azetidine Ring Construction : Subsequent steps include forming the azetidine ring, which is crucial for the compound's structural integrity.

- Final Coupling : The benzhydryl group is introduced through coupling reactions that finalize the synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains revealed that this compound exhibited a broad spectrum of antimicrobial activity, particularly against resistant strains.

- Antifungal Activity Assessment : Research focusing on fungal pathogens demonstrated that this compound could inhibit key fungal species, suggesting its potential use in treating fungal infections.

- Anticancer Mechanism Exploration : Investigations into the anticancer properties highlighted that the compound can induce apoptosis in cancer cells through specific signaling pathways, marking it as a candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.